

N-Methoxy-N-methylbenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methoxy-N-methylbenzamide**

Cat. No.: **B104586**

[Get Quote](#)

Abstract

N-Methoxy-N-methylbenzamide, a prominent member of the Weinreb amide class of reagents, serves as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its unique structural features enable highly controlled and selective acylation reactions, overcoming common challenges associated with more reactive acylating agents. This technical guide provides an in-depth overview of **N-Methoxy-N-methylbenzamide**, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis and application, and its relevance in the context of targeted drug development, specifically concerning the p38 MAPK signaling pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

N-Methoxy-N-methylbenzamide, also known as a Weinreb amide, is a vital intermediate in organic chemistry, prized for its ability to react with organometallic reagents in a controlled manner to produce ketones without the common side-reaction of over-addition to form tertiary alcohols.^[1] This predictable reactivity makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The stability of the tetrahedral intermediate, formed during the reaction with organometallics, is key to this selectivity and is a defining feature of Weinreb amides.^[2]

This guide will cover the fundamental properties of **N-Methoxy-N-methylbenzamide**, provide detailed, step-by-step experimental procedures for its preparation and a typical subsequent reaction, and illustrate its application in the context of developing inhibitors for critical biological signaling pathways.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of **N-Methoxy-N-methylbenzamide** is presented in the tables below.

Table 1: Chemical Identifiers

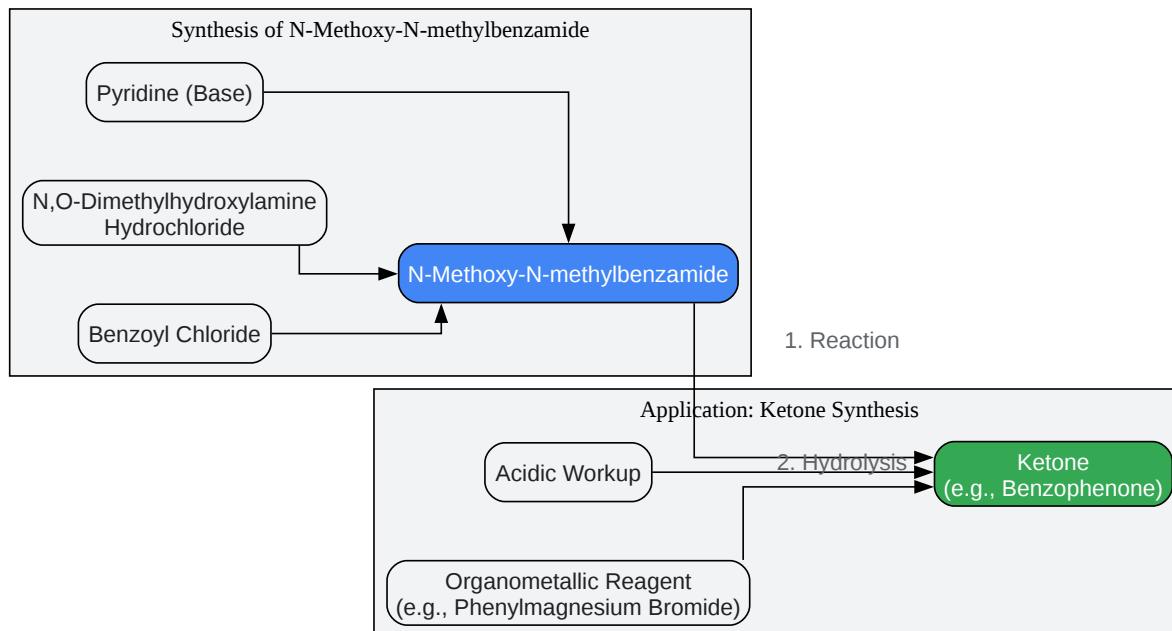

Identifier	Value
CAS Number	6919-61-5
Molecular Formula	C ₉ H ₁₁ NO ₂
IUPAC Name	N-methoxy-N-methylbenzamide
Synonyms	Weinreb benzamide, N-Methyl-N-methoxybenzamide

Table 2: Physicochemical Data

Property	Value
Molecular Weight	165.19 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	70 °C at 0.1 mmHg
Density	1.085 g/mL at 25 °C
Refractive Index	n _{20/D} 1.533

Synthesis and Applications

The primary utility of **N-Methoxy-N-methylbenzamide** lies in its role as a precursor for the synthesis of ketones. The general workflow involves the preparation of the Weinreb amide followed by its reaction with an organometallic reagent.

[Click to download full resolution via product page](#)

*General workflow for the synthesis and application of **N-Methoxy-N-methylbenzamide**.*

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of **N-Methoxy-N-methylbenzamide** and its subsequent use in a Grignard reaction to form a ketone.

This protocol details the preparation of the Weinreb amide from a commercially available acid chloride.

Materials:

- Benzoyl chloride

- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).
- Add anhydrous dichloromethane (DCM) to dissolve the solid.
- Cool the flask to 0 °C using an ice bath.
- Slowly add pyridine (2.2 equivalents) to the stirred suspension.
- In a separate dropping funnel, dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM.
- Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

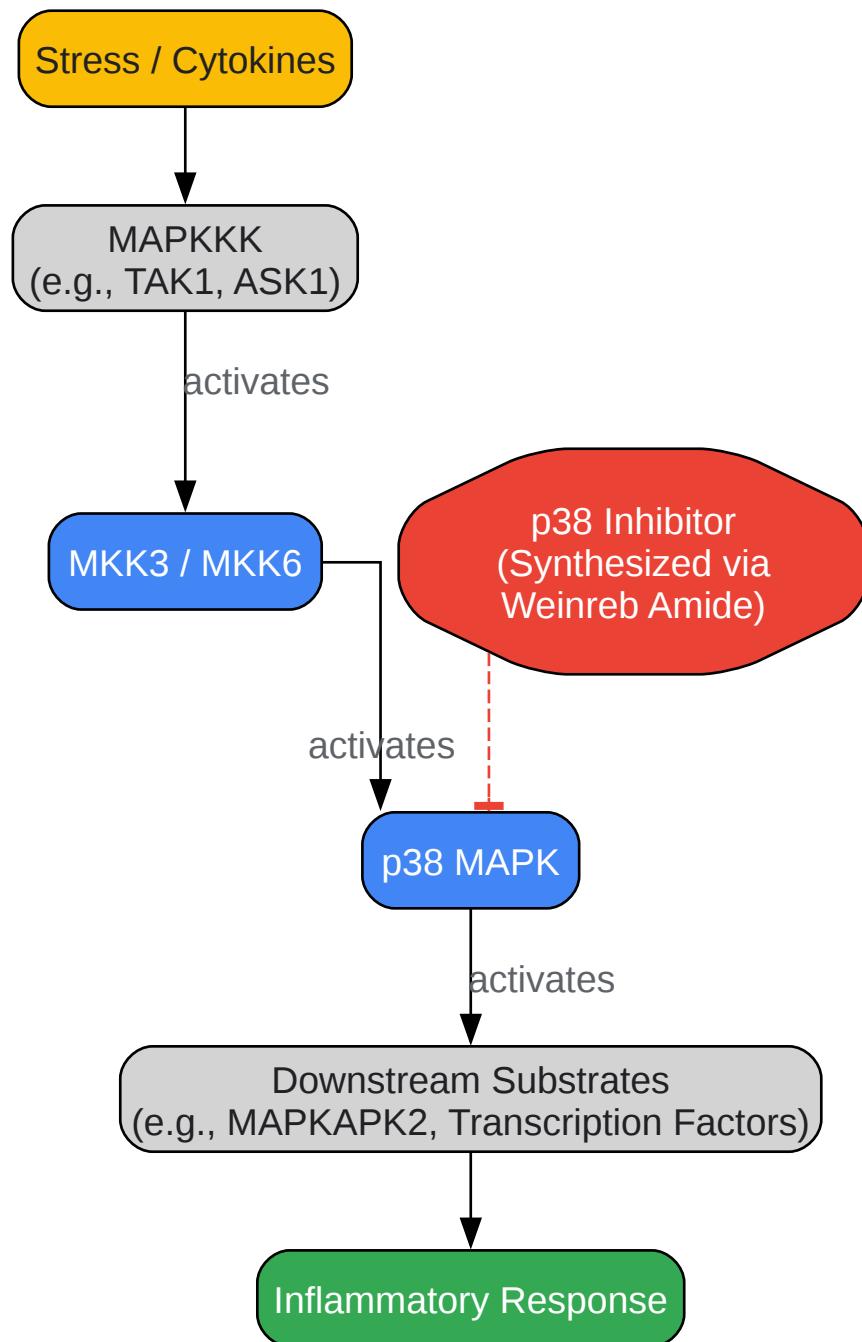
- Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield **N-Methoxy-N-methylbenzamide** as a colorless to pale yellow oil. The product can be further purified by column chromatography if necessary.

This protocol describes the reaction of **N-Methoxy-N-methylbenzamide** with a Grignard reagent to synthesize a ketone, for example, benzophenone.

Materials:

- N-Methoxy-N-methylbenzamide**
- Phenylmagnesium bromide (in THF or diethyl ether)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel

Procedure:


- To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add **N-Methoxy-N-methylbenzamide** (1.0 equivalent) and dissolve it in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the phenylmagnesium bromide solution (1.2 equivalents) dropwise via syringe, maintaining the temperature at 0 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

- Monitor the reaction by TLC to confirm the consumption of the starting material.
- Quench the reaction by the slow, dropwise addition of 1 M HCl or saturated NH₄Cl solution at 0 °C.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product, benzophenone, can be purified by recrystallization or column chromatography.

Relevance in Drug Development: Targeting Signaling Pathways

The controlled synthesis of ketones afforded by **N-Methoxy-N-methylbenzamide** is highly valuable in the development of small molecule inhibitors for various signaling pathways implicated in disease. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, which is involved in cellular responses to stress and inflammation. Dysregulation of the p38 MAPK pathway is associated with inflammatory diseases and cancer.

N-Methoxy-N-methylbenzamide can be used to synthesize orally bioavailable tetrasubstituted imidazoles, which are potent inhibitors of p38 MAPK.

[Click to download full resolution via product page](#)

Simplified p38 MAPK signaling pathway with the point of inhibition.

The diagram above illustrates how an inhibitor, synthesized using **N-Methoxy-N-methylbenzamide** as a key intermediate, can block the activity of p38 MAPK, thereby preventing the downstream signaling that leads to an inflammatory response. This targeted approach is a cornerstone of modern drug discovery.

Conclusion

N-Methoxy-N-methylbenzamide is a powerful and versatile reagent in organic synthesis with significant applications in drug discovery and development. Its ability to facilitate the controlled formation of ketones makes it an essential tool for constructing complex molecular architectures. The detailed protocols and the contextualization within a relevant biological signaling pathway provided in this guide are intended to equip researchers and scientists with the necessary information to effectively utilize this important compound in their work. The continued application of Weinreb amide chemistry is expected to drive innovation in the creation of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- To cite this document: BenchChem. [N-Methoxy-N-methylbenzamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104586#n-methoxy-n-methylbenzamide-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com